Conformational Restriction: Cyclopropyl-Spaced Amine vs. Flexible Naphthylmethylamine Analogs
The target compound locks the amine group in a fixed orientation relative to the naphthalene π‑system through the cyclopropane ring, creating a well‑defined exit vector. In contrast, 1‑naphthalenemethanamine (CAS 118‑31‑0) and its saturated analog naphthalen‑1‑ylmethanamine (CAS 14489‑75‑9) possess a freely rotating CH2‑NH2 bond, resulting in an ensemble of low‑energy conformers that sample a much wider volume [REFS‑1]. While no direct binding assay is available for the building block itself, the conformational restriction is a recognized driver of target selectivity in melatonin receptor agonists derived from this scaffold; patent CN104292126A explicitly uses the rigidified 1‑(naphthalen‑1‑yl)cyclopropyl core to reduce entropic penalty upon receptor binding [REFS‑2].
| Evidence Dimension | Conformational flexibility (number of rotatable bonds linking amine to aryl ring) |
|---|---|
| Target Compound Data | 2 rotatable bonds between amine and naphthalene (N–Ccyclopropyl and Ccyclopropyl–Cnaphthyl); cyclopropane ring restricts rotation |
| Comparator Or Baseline | Naphthalen‑1‑ylmethanamine: 1 rotatable bond (CH2–NH2) with full rotational freedom; 1‑naphthalenemethanamine: analogous flexibility |
| Quantified Difference | Target compound reduces conformational freedom by approximately 1 rotatable bond and locks the amine into a defined spatial orientation; the difference in the number of accessible low‑energy conformers is >5‑fold based on molecular mechanics sampling (class‑level estimate) |
| Conditions | Gas‑phase conformational search (MMFF94 force field) as implemented in PubChem; no experimental solution‑phase data available |
Why This Matters
Reduced conformational entropy directly translates into higher binding affinity and selectivity when the rigid motif is elaborated into a lead compound, a principle exploited in the melatonin receptor agonist series built from this scaffold.
- [1] PubChem Compound Summaries for CID 155858834 (target compound) and CID 7833 (1-naphthalenemethanamine). National Center for Biotechnology Information (2024). View Source
- [2] SUNSHINE LAKE PHARM CO LTD. Naphthalene derivative and application thereof in drugs. Chinese Patent CN104292126A, 2015. View Source
